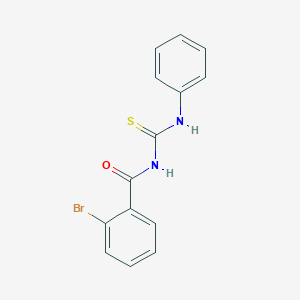
2-bromo-N-(phenylcarbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(phenylcarbamothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the field of scientific research due to its potential as a biological tool. This compound has been studied for its ability to selectively bind to proteins, which has led to its use in various scientific applications. In
作用机制
The mechanism of action of 2-bromo-N-(phenylcarbamothioyl)benzamide involves its ability to selectively bind to proteins. 2-bromo-N-(phenylcarbamothioyl)benzamide binds to the SH3 domain of Src, which is a protein-protein interaction domain. This binding disrupts the interaction between Src and its downstream signaling molecules, which leads to the inhibition of Src signaling pathways. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been shown to inhibit the activity of other proteins, such as Fyn and protein kinase Cα, through its selective binding to their respective domains.
Biochemical and Physiological Effects:
2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of Src signaling pathways by 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to lead to the inhibition of cell proliferation and migration. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been shown to induce apoptosis in cancer cells through its inhibition of Src signaling pathways. In addition, 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to have anti-inflammatory effects through its inhibition of protein kinase Cα activity.
实验室实验的优点和局限性
One of the advantages of 2-bromo-N-(phenylcarbamothioyl)benzamide is its ability to selectively bind to proteins, which makes it a useful tool for the study of protein-protein interactions. 2-bromo-N-(phenylcarbamothioyl)benzamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-bromo-N-(phenylcarbamothioyl)benzamide is its specificity for certain proteins, which limits its use in the study of other proteins. In addition, the use of 2-bromo-N-(phenylcarbamothioyl)benzamide in cell culture experiments requires the use of high concentrations, which may lead to non-specific effects.
未来方向
There are several future directions for the study of 2-bromo-N-(phenylcarbamothioyl)benzamide. One direction is the development of analogs of 2-bromo-N-(phenylcarbamothioyl)benzamide that have improved specificity for certain proteins. Another direction is the study of the effects of 2-bromo-N-(phenylcarbamothioyl)benzamide on other signaling pathways, such as the MAPK pathway. In addition, the use of 2-bromo-N-(phenylcarbamothioyl)benzamide in animal models of disease may provide insights into its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-bromo-N-(phenylcarbamothioyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a biological tool. Its ability to selectively bind to proteins has led to its use in various scientific applications, including the study of protein-protein interactions. While 2-bromo-N-(phenylcarbamothioyl)benzamide has several advantages, such as its easy synthesis and specificity for certain proteins, it also has limitations, such as its specificity for certain proteins and the need for high concentrations in cell culture experiments. Nonetheless, the study of 2-bromo-N-(phenylcarbamothioyl)benzamide has the potential to provide insights into the mechanisms of various signaling pathways and may lead to the development of new therapeutic agents.
合成方法
The synthesis of 2-bromo-N-(phenylcarbamothioyl)benzamide involves the reaction of 2-bromoacetophenone with thiourea in the presence of hydrochloric acid. The resulting product is then treated with ammonium hydroxide to produce 2-bromo-N-(phenylcarbamothioyl)benzamide. This synthesis method has been used by various researchers to obtain 2-bromo-N-(phenylcarbamothioyl)benzamide for their experiments.
科学研究应用
2-bromo-N-(phenylcarbamothioyl)benzamide has been used in various scientific research applications due to its ability to selectively bind to proteins. One of the most common uses of 2-bromo-N-(phenylcarbamothioyl)benzamide is in the study of protein-protein interactions. 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to selectively bind to the SH3 domain of the protein Src, which has led to its use in the study of Src signaling pathways. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been used in the study of other proteins, such as the tyrosine kinase Fyn and the protein kinase Cα.
属性
分子式 |
C14H11BrN2OS |
|---|---|
分子量 |
335.22 g/mol |
IUPAC 名称 |
2-bromo-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
InChI 键 |
IEZZKQJVRZXFFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)



![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)

![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)
![4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine](/img/structure/B232276.png)